N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine
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Overview
Description
N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine is a chemical compound with the molecular formula C8H14N2S and a molecular weight of 170.28 g/mol . It is known for its unique structure, which includes a thiazine ring substituted with multiple methyl groups. This compound is primarily used in research settings and has various applications in chemistry and related fields .
Chemical Reactions Analysis
N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form, potentially altering its chemical properties.
Substitution: The methyl groups on the thiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: Although not widely used in clinical settings, it is investigated for its potential pharmacological properties.
Mechanism of Action
The mechanism of action of N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pathways involved in these interactions are still under investigation, and further research is needed to elucidate the precise mechanisms .
Comparison with Similar Compounds
N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine can be compared with other thiazine derivatives, such as:
Phenothiazine: Known for its use in antipsychotic medications.
Thiazine: A simpler structure with fewer methyl groups.
Methoxythiazine: Contains a methoxy group instead of multiple methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazine derivatives .
Properties
IUPAC Name |
N,4,6,6-tetramethyl-3H-1,3-thiazin-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6-5-8(2,3)11-7(9-4)10-6/h5H,1-4H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETOVGWHAFRGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(SC(=NC)N1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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